molecular formula C18H17ClF2N6 B6441873 5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640935-34-6

5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6441873
CAS No.: 2640935-34-6
M. Wt: 390.8 g/mol
InChI Key: DCYNQMRHXBWOAC-UHFFFAOYSA-N
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Description

The compound 5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile features a pyridine core substituted with a chlorine atom, a nitrile group, and a piperazine-linked pyrimidine moiety. The pyrimidine ring is further modified with a cyclopropyl group and a difluoromethyl substituent.

Properties

IUPAC Name

5-chloro-6-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N6/c19-13-7-11(9-22)10-23-18(13)27-5-3-26(4-6-27)15-8-14(16(20)21)24-17(25-15)12-1-2-12/h7-8,10,12,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYNQMRHXBWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

Structural Differences :

  • Pyrimidine Substituents: The pyrimidine ring in this analog bears a dimethylamino group (-N(CH₃)₂) at position 2 and a methyl group (-CH₃) at position 6, contrasting with the cyclopropyl and difluoromethyl (-CF₂H) groups in the target compound. Key Implications:
  • Metabolic Stability: Difluoromethyl groups are known to resist oxidative metabolism, suggesting improved metabolic stability compared to the methyl group in this analog .

Table 1: Property Comparison

Property Target Compound CAS 2640845-93-6
Molecular Weight (g/mol) ~435.3 (calculated) ~386.9 (calculated)
Key Substituents Cyclopropyl, -CF₂H -N(CH₃)₂, -CH₃
Predicted logP Higher (due to -CF₂H) Lower (due to polar -N(CH₃)₂)

5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Structural Differences :

  • Pyrimidine Substituents : The pyrimidine ring here contains a morpholine group (a saturated six-membered ring with one oxygen and one nitrogen atom) at position 5.
    Key Implications :
  • Electron Effects : Morpholine’s electron-rich nature could alter π-π stacking interactions in biological systems compared to the electron-withdrawing difluoromethyl group .

Table 2: Substituent Effects

Group Target Compound Morpholine Analog
Solubility Moderate High
Metabolic Stability High Moderate
Steric Demand High Low

Pesticide Carbonitrile Analogs (e.g., Fipronil, Ethiprole)

Structural Differences :

  • Core Structure : Pesticides like fipronil and ethiprole share a pyrazole-carbonitrile backbone, unlike the pyridine-pyrimidine scaffold of the target compound.
    Functional Insights :
  • Target Specificity: The pyridine-pyrimidine system may offer selectivity for non-pest biological targets (e.g., enzymes or receptors in mammals or plants) compared to pyrazole-based pesticides .
  • Toxicity Profile: The absence of sulfinyl or trifluoromethylphenyl groups (common in fipronil) in the target compound may reduce environmental persistence or non-target toxicity .

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